Product packaging for N-(4-methyl-3-sulfamoylphenyl)acetamide(Cat. No.:CAS No. 200266-64-4; 5433-02-3)

N-(4-methyl-3-sulfamoylphenyl)acetamide

Cat. No.: B2553819
CAS No.: 200266-64-4; 5433-02-3
M. Wt: 228.27
InChI Key: PIYWITGDWFESDP-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide and Acetamide (B32628) Chemical Space

The chemical identity of N-(4-methyl-3-sulfamoylphenyl)acetamide is defined by the presence of two key functional groups: sulfonamide and acetamide. wikipedia.orgucla.edufiveable.me The sulfonamide group, characterized by a sulfonyl group connected to an amine group (R-S(=O)₂-NR₂), is the foundational component of sulfa drugs, which were the first broadly effective antibacterials used systemically. wikipedia.orgwikipedia.org Sulfonamides are known for their rigid, crystalline nature and are a cornerstone in the development of various therapeutic agents beyond antimicrobials, including diuretics and anticonvulsants. wikipedia.orgwikipedia.org

The acetamide group, specifically a primary carboxylic acid amide (CH₃CONH₂), is derived from acetic acid and ammonia (B1221849). fiveable.mewikipedia.org It is the simplest amide after formamide (B127407) and is a fundamental building block in organic chemistry. fiveable.mepw.live Acetamide derivatives are prevalent in medicinal chemistry, contributing to the biological activities of numerous compounds, including anti-inflammatory, analgesic, and antiviral agents. galaxypub.comdpi.comnih.gov The conjugation of sulfonamide and acetamide moieties within a single molecule, as seen in this compound, creates a chemical scaffold that is explored for various biological activities. mdpi.comnih.gov

Precise Nomenclature and Structural Classification of this compound

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound is this compound. This nomenclature precisely describes the molecular structure: an acetamide group where the nitrogen atom is bonded to a phenyl (benzene) ring. This phenyl ring is substituted at the 4-position with a methyl group and at the 3-position with a sulfamoyl group (-SO₂NH₂).

Structurally, the compound can be classified as a substituted aromatic sulfonamide and a secondary acetamide. The presence of the benzene (B151609) ring makes it an aromatic compound. The sulfamoyl group attached directly to this ring places it in the sulfonamide class. nih.gov The acetamide group, where the nitrogen is bonded to one acyl group and one non-acyl group (the substituted phenyl ring), classifies it as a secondary amide.

Below is a table summarizing the key identifiers and structural information for this compound and its parent functional groups.

PropertyThis compoundSulfonamide (Functional Group)Acetamide (Functional Group)
Molecular Formula C₉H₁₂N₂O₃S-SO₂NH--NHCOCH₃
IUPAC Name This compoundSulfonamideAcetamide
Key Functional Groups Sulfonamide, Acetamide, Phenyl, MethylSulfonyl, AmineCarbonyl, Methyl, Amine
Classification Aromatic Sulfonamide, Secondary AcetamideOrganosulfur GroupCarboxylic Acid Derivative, Amide

Historical Development and Significance of Sulfonamide-Acetamide Derivatives in Medicinal Chemistry

The history of sulfonamide-containing compounds in medicine is a landmark in the fight against bacterial infections. The journey began in the 1930s with the discovery of Prontosil, a sulfonamide dye, by German chemist Gerhard Domagk. openaccesspub.orgresearchgate.net It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide. openaccesspub.orgbritannica.com This breakthrough ushered in the era of antibacterial chemotherapy and led to the development of a wide range of sulfa drugs. wikipedia.orghuvepharma.com These were the first systemic drugs to effectively treat bacterial infections, saving countless lives before the widespread availability of penicillin. britannica.comhuvepharma.com

Acetamide and its derivatives have also played a significant role in medicinal chemistry. archivepp.com The amide bond is a fundamental linkage in peptides and proteins, and the acetamide moiety is found in many biologically active molecules. fiveable.me Researchers have frequently utilized acetamide derivatives to modify the properties of drug candidates, aiming to enhance their efficacy and pharmacokinetic profiles. galaxypub.coarchivepp.com

The combination of sulfonamide and acetamide functionalities in a single molecule has been a strategy in medicinal chemistry to develop novel compounds with a range of biological activities. mdpi.comnih.gov The structural features of both groups can contribute to the molecule's ability to interact with biological targets. Research into such hybrid molecules continues, with studies exploring their potential as enzyme inhibitors and other therapeutic agents. nih.govacs.org The development of this compound and related structures is a continuation of this long history of chemical synthesis aimed at discovering new molecules with potential applications in medicine and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3S B2553819 N-(4-methyl-3-sulfamoylphenyl)acetamide CAS No. 200266-64-4; 5433-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-3-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-8(11-7(2)12)5-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYWITGDWFESDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic Characterization and Molecular Structural Elucidation of N 4 Methyl 3 Sulfamoylphenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A detailed structural assignment using NMR spectroscopy requires experimental data. Searches for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra specific to N-(4-methyl-3-sulfamoylphenyl)acetamide did not yield published results. Therefore, an analysis of chemical shifts, signal multiplicities, and through-bond correlations cannot be provided.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

No ¹H NMR spectrum for this compound is publicly available. This information is essential for interpreting the electronic environment of the protons, including those on the aromatic ring, the methyl group, the acetamide (B32628) group, and the sulfamoyl group.

Carbon-13 (¹³C) NMR Spectral Elucidation and Aromatic Carbon Analysis

Published ¹³C NMR data for this compound could not be found. This prevents the assignment of carbon resonances, which is crucial for confirming the carbon skeleton and analyzing the electronic effects of the substituents on the aromatic ring.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Without primary 2D NMR data, it is impossible to map the connectivity between protons and carbons within the molecule. These techniques are vital for unambiguously assigning the complex aromatic signals and confirming the substitution pattern on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

No high-resolution mass spectrometry data for this compound has been reported in the searched literature. HRMS data is necessary to experimentally confirm the elemental composition and exact mass of the molecule, which corroborates the molecular formula (C₉H₁₂N₂O₃S).

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

A search for single-crystal X-ray diffraction studies of this compound yielded no results. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

Crystal Packing Features and Intermolecular Hydrogen Bonding Networks

Information on the crystal packing and intermolecular interactions, such as hydrogen bonding, is derived from single-crystal X-ray diffraction data. Due to the lack of such a study, no details can be provided on the supramolecular architecture of this compound in the solid state.

Conformational Analysis and Torsion Angle Characterization in the Crystalline State

The crystalline state of this compound and its isomers reveals a distinct conformational arrangement, primarily characterized by a twisted central sulfonamide linkage. In the case of the related compound, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, X-ray crystallographic studies have determined the torsion angle of the central C—S(=O)2N(H)—C unit to be -56.4 (2)°. nih.govresearchgate.net This significant deviation from planarity indicates a twisted conformation of the molecule in its solid state.

Further analysis of the crystal structure of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide shows that the amide group is nearly co-planar with the benzene (B151609) ring to which it is attached, as indicated by a C10–C11—N2–C14 torsion angle of 7.2 (3)°. nih.gov In contrast, for N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, the amide group is not co-planar with its attached benzene ring, showing a C2—N2—C3—C8 torsion angle of 27.5 (5)°. nih.gov

Key Torsion Angles in this compound Isomers
CompoundTorsion AngleValue (°)
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamideC—S—N—C-56.4 (2)
C2—N2—C3—C8 (Amide-Ring)27.5 (5)
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamideC—S—N—C-58.38 (14)
C10–C11—N2–C14 (Amide-Ring)7.2 (3)

Dihedral Angle Relationships Between Aromatic Rings

The relative orientation of the two aromatic rings in this compound and its isomers is a critical aspect of their molecular structure. The dihedral angle between the two benzene rings is a key descriptor of this spatial relationship.

The difference in the dihedral angles between these two isomers suggests that the substitution pattern on the phenyl ring can influence the long-range conformational properties of the molecule, affecting how the two aromatic moieties are oriented with respect to each other.

Dihedral Angles Between Aromatic Rings in this compound Isomers
CompoundDihedral Angle (°)
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide49.65 (15)
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide67.03 (10)

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the characteristic functional groups within a molecule through their unique vibrational frequencies. For this compound, the FTIR spectrum is expected to exhibit absorption bands corresponding to its amide, sulfonamide, aromatic, and methyl functionalities.

The amide group typically presents several characteristic bands. The N-H stretching vibration of a secondary amide is expected in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong absorption typically found between 1680 and 1630 cm⁻¹. The N-H bending vibration, or Amide II band, usually appears in the 1570-1515 cm⁻¹ range.

The sulfonamide group also has distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and are expected to appear in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. In some acetamide-sulfonamide conjugates, these bands have been observed at 1359–1366 cm⁻¹ (asymmetric) and 1138–1142 cm⁻¹ (symmetric). nih.gov

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org The in-ring C=C stretching vibrations of the benzene rings usually give rise to bands in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations ("oop") can provide information about the substitution pattern of the aromatic rings and are found in the 900-675 cm⁻¹ range. libretexts.org

The methyl group attached to the aromatic ring and the acetyl group will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org C-H bending vibrations for methyl groups are also expected, with a characteristic band for methyl rock between 1370-1350 cm⁻¹. libretexts.org

In a study of related ibuprofen-sulfa drug conjugates, the sulfonamide -NH stretch was observed at 3463 cm⁻¹, the amide -NH stretch at 2921 cm⁻¹, and the carbonyl C=O stretch at 1710 cm⁻¹. nih.gov The asymmetric and symmetric -NH-S=O stretches were found at 1366 cm⁻¹ and 1141 cm⁻¹, respectively. nih.gov While these values are from a different molecular scaffold, they provide a reasonable approximation for the expected vibrational frequencies in this compound.

Characteristic FTIR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3100
C=O Stretch (Amide I)1680 - 1630
N-H Bend (Amide II)1570 - 1515
SulfonamideS=O Asymmetric Stretch1350 - 1300
S=O Symmetric Stretch1160 - 1140
Aromatic RingC-H Stretch3100 - 3000
C=C Stretch1600 - 1450
C-H "oop" Bend900 - 675
Methyl (CH₃)C-H Stretch3000 - 2850
C-H Bend (Rock)1370 - 1350

Computational and Theoretical Chemistry Investigations of N 4 Methyl 3 Sulfamoylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into geometric parameters, electronic distribution, and reactivity, which are crucial for rational drug design and materials science.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-(4-methyl-3-sulfamoylphenyl)acetamide, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, energetic profiles can be calculated. These include the total energy of the molecule, which is a measure of its stability. Such calculations are often performed using various functionals and basis sets (e.g., B3LYP/6-311G(d,p)) to ensure accuracy and reliability of the results. For related compounds, DFT has been successfully used to compare calculated geometrical parameters with experimental data from X-ray crystallography, showing good agreement.

Analysis of Frontier Molecular Orbitals (FMOs) for Chemical Interactions

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of these orbitals would reveal the likely sites on this compound that would participate in chemical reactions and intermolecular interactions.

Typical FMO Data Table Structure

Parameter Energy (eV)
EHOMO Value
ELUMO Value

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are favorable for nucleophilic attack. Green and yellow regions denote intermediate or neutral potential. An MEP analysis of this compound would identify the specific sites for hydrogen bonding and other non-covalent interactions.

Advanced Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Protein Binding Modes and Key Interactions

For a compound like this compound, molecular docking simulations would be performed against a specific protein target to predict how it binds. The simulation would place the ligand into the binding site of the protein in various conformations and orientations. The results would reveal the most probable binding mode.

This analysis identifies the key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these specific interactions is crucial for understanding the basis of the ligand's biological activity and for designing more potent and selective inhibitors.

Typical Ligand-Protein Interaction Data Table

Ligand Atom Interaction Type Protein Residue Atom Distance (Å)
e.g., O(Sulfonyl) Hydrogen Bond e.g., LYS 146 NH Value
e.g., Phenyl Ring Pi-Alkyl e.g., LEU 147 Value

In Silico Estimation of Binding Affinities and Scoring Functions

A critical outcome of molecular docking is the estimation of the binding affinity, which quantifies the strength of the interaction between the ligand and the protein. This is calculated using scoring functions that approximate the free energy of binding. The binding affinity is typically expressed in kcal/mol, with more negative values indicating a stronger and more stable interaction.

These scoring functions consider various factors, including electrostatic and van der Waals interactions, desolvation penalties, and entropic effects. By comparing the binding scores of different ligands against the same target, researchers can rank potential drug candidates. For this compound, this would involve docking it to a relevant biological target and calculating its binding energy to predict its potential efficacy as an inhibitor.

While the specific data for this compound is not available, the methodologies described provide a clear roadmap for future computational studies. Such research would be invaluable for elucidating the molecule's chemical properties and exploring its potential pharmacological applications.

Characterization of Active Site Recognition and Ligand Specificity

The precise molecular interactions governing the binding of this compound to its biological targets are crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs. While direct experimental studies detailing the active site recognition of this specific compound are not extensively available in the public domain, significant insights can be drawn from computational docking studies and the well-established binding modes of structurally related sulfonamide-based inhibitors with their targets, such as carbonic anhydrases (CAs). nih.govafantitis.com

Sulfonamides are a well-known class of inhibitors for CAs, and their binding mechanism is thoroughly characterized. mdpi.com The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. mdpi.com This interaction is fundamental to the inhibitory activity of this class of compounds.

Molecular docking simulations of analogous sulfonamides with human carbonic anhydrase isoforms (hCAs) reveal a network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. nih.gov Typically, the sulfamoyl group (–SO₂NH₂) penetrates deep into the active site cavity to interact with the catalytic zinc ion. The oxygen atoms of the sulfonamide group often form hydrogen bonds with the backbone amide of key amino acid residues, such as Thr199. Furthermore, the aromatic rings of the inhibitor engage in van der Waals and π-π stacking interactions with hydrophobic and aromatic residues within the active site, including Val121, Leu198, and Trp209.

The specificity of this compound for a particular biological target would be determined by the subtle differences in the amino acid composition and topography of the active site among different proteins. Computational models suggest that even minor changes in the active site can significantly impact the binding affinity of a ligand, thus governing its specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Selection and Computation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and computation of molecular descriptors that accurately capture the physicochemical and structural features of the molecules responsible for their biological activity. nih.gov For this compound and its analogs, a wide range of descriptors can be calculated using various computational chemistry software packages. These descriptors are broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include constitutional parameters such as molecular weight, atom counts, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Randić index), connectivity indices, and electrotopological state (E-state) indices. They describe the atom connectivity and branching of the molecule.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric parameters (e.g., molecular surface area, volume, shape indices) and spatial descriptors.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. nih.gov

In a QSAR study on a series of acetamidosulfonamide derivatives with antioxidant activity, a combination of 2D and 3D descriptors, as well as quantum chemical descriptors, were employed. researchgate.netnih.gov Important descriptors identified in that study that are also relevant for this compound include:

Descriptor TypeDescriptor NameDescription
3D-WHIM G2u2nd component accessibility directional WHIM index / unweighted
2D LopKier & Hall logP index
3D-RDF RDF120mRadial Distribution Function - 12.0 / weighted by atomic masses
2D N-067Number of atoms of element N
3D-GETAWAY H1vH GETAWAY weighted by atomic van der Waals volumes
3D-RDF RDF045mRadial Distribution Function - 4.5 / weighted by atomic masses

These descriptors capture various aspects of the molecular structure, including its size, shape, hydrophobicity, and electronic distribution, all of which can influence its interaction with a biological target.

Development and Statistical Validation of QSAR Models

Once the molecular descriptors have been calculated, a QSAR model can be developed using various statistical methods. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). researchgate.net

The predictive performance of a QSAR model must be rigorously evaluated through statistical validation. researchgate.net This ensures that the model is not only capable of fitting the training data but can also accurately predict the activity of new, untested compounds. Key statistical parameters used for model validation include:

Squared Correlation Coefficient (R²): This parameter indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1 indicates a better fit.

Cross-validated Squared Correlation Coefficient (Q²): This is a measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) cross-validation method. A high Q² value (generally > 0.5) is indicative of a good predictive model.

Root Mean Square Error (RMSE): This parameter measures the deviation between the predicted and experimental values. A lower RMSE indicates a more accurate model.

In a QSAR study of acetamidosulfonamide derivatives, the developed models for radical scavenging and superoxide (B77818) dismutase (SOD) activities showed high correlation coefficients (Q²LOO-CV = 0.9708 and 0.8753, respectively) and low root mean square errors (RMSELOO-CV = 0.5105 and 1.3571, respectively), indicating their strong predictive power. researchgate.net

Assessment of Model Applicability Domain and Robustness

A crucial aspect of QSAR modeling is defining the applicability domain (AD) of the developed model. The AD represents the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and may not be accurate. Various methods can be used to define the AD, often based on the range of descriptor values in the training set or the structural similarity of a new compound to the training set compounds.

The robustness of a QSAR model refers to its stability and predictive performance when faced with small changes in the training set or model parameters. Robustness can be assessed through techniques like y-randomization, where the biological activity values are randomly shuffled to ensure that the original model's high correlation is not due to chance.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility, stability, and interactions of a molecule in its environment, such as in solution. researchgate.net

Conformational Flexibility and Stability in Solution

The crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, an isomer of the title compound, reveals a twisted conformation in the solid state. nih.govresearchgate.net The central C—S(=O)₂N(H)—C unit is twisted, with a C—S—N—C torsion angle of -56.4 (2)°. nih.gov The two benzene (B151609) rings are not coplanar, forming a dihedral angle of 49.65 (15)°. nih.gov Similarly, the isomer N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide also exhibits a twisted U-shaped conformation. nih.gov

In solution, this compound is expected to be a flexible molecule, with several rotatable bonds allowing for a range of possible conformations. The key dihedral angles that would define its conformational landscape include the rotations around the S-N bond, the C-S bond, and the C-N bond of the acetamide (B32628) group.

Ligand-Target Recognition and Dissociation Pathways

The interaction between a ligand and its biological target is a dynamic process governed by a complex interplay of molecular recognition, conformational changes, and solvent effects. Computational and theoretical chemistry provide powerful tools to investigate these phenomena at an atomic level, offering insights into the mechanisms of ligand binding and unbinding. For this compound, a compound belonging to the sulfonamide class of molecules, these investigations are crucial for understanding its pharmacological activity, particularly in the context of its interaction with target enzymes such as carbonic anhydrases.

Ligand-Target Recognition: A Stepwise Process

The initial recognition of this compound by a target protein, such as a carbonic anhydrase isoform, is a multi-stage process that can be elucidated through molecular dynamics (MD) simulations. This process typically begins with the ligand diffusing towards the binding site of the protein.

Initial Binding and Orientational Sampling: The recognition process is often initiated by long-range electrostatic interactions that guide the ligand towards the entrance of the binding pocket. For sulfonamides, the negatively charged sulfamoyl group plays a key role in this initial attraction, particularly to the positively charged zinc ion (Zn²⁺) cofactor that is characteristic of carbonic anhydrase active sites. acs.orgnih.gov Once in the vicinity of the binding site, the ligand undergoes a series of conformational and orientational adjustments, sampling various poses to find a favorable binding mode. This "pre-binding" stage is often stabilized by hydrophobic interactions between the ligand's aromatic rings and nonpolar residues lining the entrance to the active site. acs.org

Key Molecular Interactions: Upon entering the active site, this compound forms a network of specific interactions that stabilize the ligand-protein complex. Computational studies, including molecular docking and MD simulations, on similar sulfonamide inhibitors reveal a conserved binding motif. nih.govcnr.it

Coordination with the Zinc Ion: The primary and most critical interaction for sulfonamide inhibitors is the coordination of the deprotonated sulfonamide nitrogen atom with the catalytic Zn²⁺ ion in the active site of carbonic anhydrases. nih.gov This interaction is fundamental to the inhibitory mechanism.

Van der Waals and Hydrophobic Interactions: The methylphenyl and acetamide moieties of the ligand engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket. These interactions contribute significantly to the stability of the complex and can influence the inhibitor's selectivity for different enzyme isoforms. acs.org

The following table summarizes the typical interactions observed in computational studies of sulfonamide inhibitors with carbonic anhydrase, which are expected to be relevant for this compound.

Interaction Type Ligand Moiety Potential Interacting Residues in Carbonic Anhydrase Significance
Zinc CoordinationSulfamoyl Group (-SO₂NH₂)Catalytic Zn²⁺ IonPrimary anchor for binding and inhibition.
Hydrogen BondingSulfamoyl Group, Acetamide GroupThr199, Thr200, Pro201, His94Orientation and stabilization of the ligand.
Hydrophobic InteractionsMethylphenyl RingVal121, Val143, Leu198, Leu204Enhancement of binding affinity and selectivity.
Van der Waals ContactsEntire LigandVarious active site residuesOverall stabilization of the complex.

Dissociation Pathways: Unraveling the Unbinding Mechanism

Understanding the dissociation pathway of a ligand is as important as understanding its binding, as the residence time of a drug on its target can significantly impact its therapeutic efficacy. Computational techniques such as steered molecular dynamics (SMD) and metadynamics are employed to simulate the unbinding process and identify the energetic barriers and key molecular events involved.

Forced Unbinding Simulations: SMD simulations apply an external force to the ligand to pull it out of the binding pocket, allowing researchers to observe the dissociation pathway on a computationally accessible timescale. These simulations can reveal the sequence of bond breakages, conformational changes in both the ligand and the protein, and the role of water molecules in facilitating the unbinding process.

Key Steps in Dissociation: The dissociation of a sulfonamide inhibitor like this compound from carbonic anhydrase is hypothesized to occur in a reverse sequence to its binding.

Rupture of Ancillary Interactions: The process likely begins with the disruption of the weaker van der Waals and hydrophobic interactions, followed by the breaking of hydrogen bonds between the ligand and the protein.

Role of Water Molecules: Solvent molecules play a critical role in the dissociation process. Water molecules can enter the binding site and form hydrogen bonds with both the ligand and the protein, effectively solvating the interacting surfaces and lowering the energy barrier for dissociation.

Breaking the Zinc Coordination: The final and most energy-intensive step is the breaking of the coordination bond between the sulfonamide nitrogen and the Zn²⁺ ion. This event is often the rate-limiting step in the dissociation process.

Energetics of Unbinding: The potential of mean force (PMF) profile, which can be calculated from umbrella sampling or metadynamics simulations, provides a quantitative measure of the free energy changes along the dissociation pathway. The PMF profile reveals the binding free energy of the ligand and the heights of the energy barriers that must be overcome for the ligand to unbind. While specific data for this compound is not available, studies on similar inhibitors provide insight into the expected energetic landscape.

The following table presents hypothetical data based on computational studies of related sulfonamide inhibitors to illustrate the energetic parameters that can be determined.

Parameter Description Illustrative Value Range
Binding Free Energy (ΔG_bind) The overall free energy change upon ligand binding.-8 to -12 kcal/mol
Dissociation Energy Barrier (ΔG_diss) The height of the primary energy barrier along the dissociation pathway.15 to 25 kcal/mol
Key Residue Interaction Energy Contribution of a specific amino acid to the binding energy.-2 to -5 kcal/mol

It is important to note that the specific recognition and dissociation pathways for this compound will be dependent on the specific target protein and its unique active site architecture. The principles outlined here, derived from extensive computational studies on the broader class of sulfonamide inhibitors, provide a robust framework for understanding these dynamic molecular processes.

Structure Activity Relationship Sar and Rational Design Principles for N 4 Methyl 3 Sulfamoylphenyl Acetamide Analogues

Substituent Effects on Phenyl Moieties and Their Influence on Biological Activity

The substitution pattern on the phenyl rings of N-(4-methyl-3-sulfamoylphenyl)acetamide and its analogues is a critical determinant of their biological activity. The nature, position, and size of these substituents can profoundly alter the compound's interaction with its biological target.

For instance, crystallographic studies of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide and its isomer, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, reveal distinct structural differences despite their similar chemical formulas. nih.govnih.gov In the 3-methyl isomer, the central C—S(=O)₂N(H)—C unit is twisted, with a C—S—N—C torsion angle of -56.4°. nih.govresearchgate.net The two benzene (B151609) rings in this isomer form a dihedral angle of 49.65°. nih.govresearchgate.net In contrast, the 4-methyl isomer also exhibits a twisted conformation but with a slightly different C—S—N—C torsion angle of -58.38° and a larger dihedral angle of 67.03° between the benzene rings. nih.gov These subtle changes in molecular geometry, prompted by the different methyl positions, can lead to altered pharmacological profiles. Research on related structures has shown that less hindered substitutions, such as methyl groups at the ortho and para positions of the phenyl rings, can increase anticancer activity. tandfonline.com

CompoundMethyl PositionC—S—N—C Torsion AngleDihedral Angle Between Phenyl RingsCrystal System
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamidemeta (3-position)-56.4°49.65°Orthorhombic
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamidepara (4-position)-58.38°67.03°Triclinic

The electronic properties of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating biological activity. In studies of anticancer agents based on a similar acetamide-sulfonamide scaffold, compounds with electron-donating groups on the aromatic rings generally showed more promising activity than those with electron-withdrawing groups. tandfonline.com The methyl group in this compound is an electron-donating group, which may contribute to its bioactivity.

Steric factors also have a significant influence. While bulky groups can sometimes cause steric hindrance that decreases activity, this is not a universal rule. In some cases, even with potential steric hindrance, certain analogues show promising activity, suggesting a complex interplay between steric and electronic effects. tandfonline.com

The introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can alter lipophilicity, metabolic stability, and binding affinity. Studies on related acetamide (B32628) structures have shown that halogenation can shift the functional activity of a compound, often converting an agonist into an antagonist. nih.govnih.gov

The extent of this functional shift and the impact on binding affinity depend on both the size of the halogen and its position on the ring. nih.gov A general trend observed is that the shift toward antagonism increases with the size of the halogen (I > Br > Cl). nih.gov Furthermore, the position of halogenation is critical; for example, in one series of acetamide TRPV1 modulators, halogenation at the 5-position resulted in a greater degree of antagonism compared to substitution at the 6-position. nih.gov This highlights the importance of regiochemistry in the rational design of halogenated analogues.

ModificationGeneral Effect on ActivityKey FactorsExample from Related Compounds
Chlorination (Cl)Can induce partial antagonismSize and Position5-chlorination produced a partial antagonist with 66% antagonism. nih.gov
Bromination (Br)Often results in nearly full antagonismSize and Position5-bromination yielded an almost full antagonist. nih.gov
Iodination (I)Typically confers the most potent antagonismSize and Position5-iodination afforded a full antagonist with a Kᵢ (ant) of 17.2 nM. nih.gov

Strategic Modifications of the Sulfamoyl Functional Group

The sulfamoyl (-SO₂NH₂) group is a key functional group in many biologically active molecules, prized for its ability to act as a hydrogen bond donor and acceptor. nih.gov Strategic modifications to this group can fine-tune a molecule's physicochemical properties and biological interactions.

The hydrogen atoms on the sulfonamide nitrogen are crucial for forming intermolecular hydrogen bonds, which often anchor the molecule to its target protein. nih.gov In the crystal structure of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, for example, N—H⋯O hydrogen bonds create supramolecular chains. nih.gov Similarly, the parent compound N-(4-sulfamoylphenyl)acetamide forms a three-dimensional architecture through a network of N—H⋯O hydrogen bonds involving both the amide and sulfonamide groups. researchgate.net

Substituting one or both of these hydrogen atoms with other chemical groups (N-substitution) fundamentally alters this hydrogen-bonding capability. This modification can be used to explore new binding modes or to improve properties such as cell permeability. A wide range of substituents can be introduced, including alkyl, cycloalkyl, and heterocyclic moieties. For example, derivatives have been synthesized where the sulfonamide nitrogen is part of a morpholine (B109124) or piperazine (B1678402) ring, or is substituted with groups like cyclopentyl, cyclohexyl, or pyridinylmethyl. nih.gov Each substitution pattern creates a new molecule with a distinct steric and electronic profile, leading to different biological activities.

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug design. zu.ac.ae The N-acylsulfonamide group, a feature of the parent compound, is frequently employed as a bioisostere for carboxylic acids, as both are acidic moieties. cardiff.ac.uknih.gov

Depending on the therapeutic target and desired physicochemical properties, it may be advantageous to replace the entire sulfonamide group with a suitable surrogate. nih.gov A number of N-acylsulfonamide bioisosteres have been developed that allow for the modulation of acidity, lipophilicity, permeability, and solubility. cardiff.ac.uk The goal of such a replacement is to maintain or improve the desired pharmacological effect while potentially enhancing other properties, such as pharmacokinetics. zu.ac.ae This strategy provides a basis for informed decisions in the optimization of lead compounds. cardiff.ac.uknih.gov

Acetamide Linker Derivatizations and Their Conformational Impact

In related structures, such as isomers of methylphenyl-sulfamoylphenyl-acetamide, the central C—S(=O)₂N(H)—C unit is twisted, resulting in a U-shaped conformation where the two benzene rings lie on the same side of the molecule. This inherent twist is a key feature of the scaffold's topology.

Table 1: Conformational Parameters of N-(sulfamoylphenyl)acetamide Analogues

Compound Key Torsion Angle Value (°) Dihedral Angle Between Rings (°) Reference
N-(4-Sulfamoylphenyl)acetamide N—S—C—C 109.4 (2) N/A researchgate.net
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide C—S—N—C -56.4 (2) 49.65 (15)

This table is interactive and can be sorted by column.

The length and rigidity of the linker connecting the phenylacetamide moiety to a core scaffold are crucial for determining the binding mode and affinity for biological targets. While direct studies modifying the acetamide linker length in this compound are not extensively detailed, research on related structures provides valuable insights. For instance, hybridizing a benzene sulfonamide scaffold with different spacers, such as hydrazinyl or hydrazinyl-2-oxoethylamino linkers, has been explored to study the effect of structure elongation on inhibitory activity against enzymes like carbonic anhydrase. nih.gov Increasing the linker length can allow the terminal moiety to access different regions or sub-pockets within a target's active site, potentially forming new interactions and enhancing potency or selectivity. Conversely, introducing rigidity, for example through cyclic structures or double bonds, can lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding.

Modifications to the acyl component (the acetyl group, CH₃CO-) of the acetamide linker represent a key strategy for exploring SAR. Replacing the methyl group with larger, more complex moieties can significantly impact pharmacological activity. nih.gov Studies on related scaffolds have shown that conjugating bulky groups like ibuprofen (B1674241) or diclofenac (B195802) through the acetamide nitrogen can lead to potent enzyme inhibitors. nih.govnih.govacs.org For example, a conjugate containing an ibuprofen-derived acyl group linked to a thiazole-substituted sulfonamide was found to be a highly effective urease inhibitor. nih.gov

Heterocyclic Ring Incorporation for Enhanced Pharmacological Profiles

Incorporating heterocyclic rings is a well-established strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. nih.gov Fusing or linking heterocycles to the N-(sulfamoylphenyl)acetamide scaffold can enhance binding affinity, modulate physicochemical properties like solubility, and introduce new interaction points with biological targets. tandfonline.com

A variety of heterocycles have been successfully incorporated into the N-(sulfamoylphenyl)acetamide framework to generate novel derivatives with enhanced biological activities. nih.govtandfonline.com

Thiazole (B1198619): The thiazole ring is a versatile moiety found in numerous biologically active agents. mdpi.com Derivatives bearing a thiazole ring, synthesized from precursors like 2-Chloro-N-(4-sulfamoylphenyl) acetamide, have been investigated for their potential anticancer activity. In some series, the presence of a thiazole-substituted sulfonamide was a key feature for potent urease inhibition. nih.gov The thiazole ring can act as a hydrogen bond acceptor and participate in various non-covalent interactions within an enzyme active site. nih.govnih.gov

Isoxazole and Triazole: Isoxazole and triazole rings are frequently used as bioisosteres for amide or ester groups and to introduce specific geometric constraints. In several studies, isoxazole-substituted sulfonamides have demonstrated significant enzyme inhibitory activity. nih.govacs.org A design strategy combining sulfonamide, 1,2,3-triazole, and acetamide moieties has yielded highly potent urease inhibitors, with some derivatives being nearly 200-fold more active than the standard inhibitor thiourea. researchgate.netnih.gov The triazole ring often serves as a rigid linker that correctly orients the pharmacophoric groups for optimal target interaction. researchgate.net

Pyrimidine: The sulfonamide-pyrimidine combination is a known pharmacophore associated with antimicrobial and anticancer activities. tandfonline.com SAR studies on related pyrazolopyrimidine scaffolds have shown that N,N-disubstitution on a terminal acetamide group can significantly increase binding affinity for targets like the translocator protein (TSPO) without sacrificing favorable physicochemical properties. wustl.edu

Coumarin: Coumarin-based sulfonamide derivatives have been investigated as inhibitors of various enzymes. These fused ring systems provide a large, rigid scaffold that can engage in extensive hydrophobic and π-stacking interactions with biological targets.

To introduce conformational rigidity and novel three-dimensional shapes, spiro and fused heterocyclic systems are incorporated into the N-(sulfamoylphenyl)acetamide scaffold. This approach aims to create structurally unique molecules with improved selectivity and potency. nih.gov

Spiro Systems: Spirocyclic compounds, where two rings are connected through a single shared atom, are of considerable interest in drug design. nih.gov A key synthetic precursor for these systems is 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, which can be synthesized from 2-chloro-N-(sulfamoylphenyl) acetamide. mdpi.com This intermediate can then be reacted with various ketone derivatives to generate spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides. nih.govmdpi.com For example, reaction with acenaphthylene-1,2-dione yields a novel spiro-acenaphthylene- nih.govnih.gov-thiadiazole derivative with significant anticancer efficacy. bohrium.comresearchgate.net This strategy highlights the utility of spirocycles in creating potent and selective inhibitors of tumor-associated enzymes. bohrium.com

Fused Systems: The synthesis of fused heterocycles provides another route to creating rigid, biologically active molecules. nih.gov Methodologies involving intramolecular acyl-transfer or the use of precursors like L-cysteine have been developed to create fused N,S-acetal systems, such as thiazoloisoindolinones. nih.govmdpi.com These bicyclic and tricyclic systems can position key functional groups in a well-defined spatial arrangement, leading to high-affinity interactions with protein targets. mdpi.com The sulfonamide and amide functionalities coupled within a fused ring nucleus are important components of a wide array of therapeutic agents. tandfonline.com

Mechanistic Investigations of Biological Interactions for N 4 Methyl 3 Sulfamoylphenyl Acetamide and Its Derivatives

Comprehensive Enzyme Inhibition Profiling

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Pathways

Arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids like prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents that may offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target COX enzymes. nih.govnih.gov

Derivatives of N-(4-methyl-3-sulfamoylphenyl)acetamide have been investigated for their ability to dually inhibit both COX and LOX enzymes. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. The selectivity for COX-2 over COX-1 is a critical parameter, as selective inhibition of the inducible COX-2 isoform is associated with therapeutic anti-inflammatory effects, while inhibition of the constitutive COX-1 isoform can lead to gastrointestinal side effects. nih.govmedcentral.com

The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2. mdpi.com For instance, studies on various NSAID conjugates have demonstrated significant selectivity. One conjugate, compound 5a in a referenced study, showed a high SI of 23.096. mdpi.com Similarly, a series of 4-methylsulfonylphenyl derivatives showed clear preferential COX-2 inhibition, with some compounds achieving selectivity indices as high as 124, 131, and 119. researchgate.netnih.gov While specific data for this compound is not detailed, the data from structurally similar compounds underscore the potential for this class of molecules to act as selective dual inhibitors.

Table 1: Representative COX Inhibition Data for Selective Inhibitors

Compound Class Target Enzyme IC₅₀ (µM) Selectivity Index (SI)
NSAID Conjugate (5a) COX-1 >100 23.096
COX-2 4.33
NSAID Conjugate (5b) COX-1 >100 9.619
COX-2 10.396
4-Methylsulfonylphenyl Derivative (4) COX-1 - 124
COX-2 -
4-Methylsulfonylphenyl Derivative (6b) COX-1 - 131
COX-2 -
4-Methylsulfonylphenyl Derivative (6e) COX-1 - 119
COX-2 -

Note: This table presents data from related compound classes to illustrate typical inhibition profiles and is not specific to this compound. Data sourced from multiple studies. mdpi.comnih.gov

The selective inhibition of COX-2 by certain diarylheterocyclic compounds and related structures is attributed to distinct inhibitory mechanisms for each isoenzyme. nih.gov A generalized three-step kinetic mechanism has been proposed to account for the observed kinetic behaviors. nih.gov The structural basis for this selectivity lies in the differences between the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and features a side pocket, which can accommodate the bulkier side groups characteristic of selective inhibitors. medcentral.com

The sulfamoyl or a related methylsulfonylphenyl group is a key pharmacophore that fits into this side cavity of the COX-2 enzyme. nih.gov This interaction is often stabilized by hydrogen bonds. For example, the nitrogen atom of an acetamide (B32628) moiety can form hydrogen bonds with amino acid residues like Trp 387 and Ser 353 within the active site, suggesting a strong correlation between theoretical models and practical anti-inflammatory effects. archivepp.com The presence of bulky side chains on the inhibitor molecule sterically hinders its entry into the narrower active site of the COX-1 isoform, thus conferring selectivity for COX-2. medcentral.com

Urease Inhibition: Mechanistic Aspects and Interaction Dynamics

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Inhibition of this enzyme is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. mdpi.com The structural similarity of sulfonamides to urea allows them to act as potential competitive inhibitors, binding to the enzyme's active site. nih.govacs.org

Kinetic studies on acetamide-sulfonamide scaffolds have revealed both competitive and mixed-mode inhibition patterns. nih.govresearchgate.net Competitive inhibitors bind directly to the active site, preventing the substrate from binding. In silico molecular docking studies help to visualize these interactions. The inhibitor molecules typically form stable complexes with the urease protein, often stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site, which can disturb the enzyme's structure and catalytic function. nih.govresearchgate.net For example, sulfonamide-1,2,3-triazole-acetamide derivatives have shown potent urease inhibition, with IC₅₀ values significantly lower than the standard inhibitor thiourea. The most potent compounds in one study were N-phenylacetamide derivatives, with the top performer being 198-fold more potent than thiourea. nih.gov

Table 2: Urease Inhibition Data for Acetamide-Sulfonamide Derivatives

Compound Conjugate Inhibition Mode IC₅₀ (µM)
Ibuprofen-Sulfathiazole Competitive 9.95 ± 0.14
Flurbiprofen-Sulfadiazine Competitive 16.74 ± 0.23
Flurbiprofen-Sulfamethoxazole Competitive 13.39 ± 0.11
Ibuprofen-Sulfanilamide Mixed -
Sulfonamide-Triazole-Acetamide (11b) Not Specified 0.12
Thiourea (Standard) Not Specified 23.76

Note: This table compiles data for various acetamide-sulfonamide derivatives to show representative inhibitory activities. nih.govresearchgate.netnih.gov

Antioxidant Activity: Molecular Basis of Radical Scavenging and Enzyme Modulation

Antioxidant compounds protect biological systems from the harmful effects of oxidative processes by neutralizing reactive oxygen species (ROS). mdpi.com A series of acetamidosulfonamide derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating their potential to act as radical scavengers and modulators of antioxidant enzymes. researchgate.netnih.gov

The antioxidant activity of this compound and its derivatives is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comnih.gov

In the DPPH assay, antioxidant compounds donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. nih.gov The reaction involves a fast electron transfer followed by a slower hydrogen atom transfer. mdpi.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color. nih.govmdpi.com This decolorization is proportional to the antioxidant's concentration and potency. mdpi.com The radical scavenging capacity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals.

Table 3: Representative Antioxidant Activity (IC₅₀) of Plant Extracts Using Different Assays

Solvent Extract DPPH Assay (µg/ml) ABTS Assay (µg/ml)
Aqueous 111.4 334.3
Methanol (B129727) 94.92 179.8
Ethanol (B145695) 94.83 256.9
Ascorbic Acid (Standard) - 127.7

Note: This table shows representative IC₅₀ values from a study on plant extracts to illustrate the principles of antioxidant assays and is not specific to the target compound. nih.gov

In addition to directly scavenging free radicals, some compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide anion radical (O₂•−) into molecular oxygen and hydrogen peroxide. A study investigating a series of sixteen acetamidosulfonamide derivatives found that most of the compounds exhibited antioxidant activities, with some displaying potent radical scavenging and SOD-mimic activities. researchgate.net A quantitative structure-activity relationship (QSAR) study on these derivatives showed that specific structural features, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, contributed significantly to both radical scavenging and SOD-mimic activities. researchgate.net This suggests that derivatives of this compound could potentially enhance the cellular defense against oxidative stress by mimicking the function of SOD.

Investigations into Cellular Signaling Pathway Modulation

Investigations into the modulation of cellular signaling pathways by this compound and its analogs are crucial for understanding their therapeutic potential. Research in this area focuses on identifying the specific proteins that these compounds interact with and the downstream consequences of these interactions on cellular function.

The identification of specific protein targets is a critical first step in elucidating the mechanism of action of a bioactive compound. For derivatives of this compound, several key protein targets have been identified through various screening and computational methods. These targets are often enzymes that play a crucial role in disease-related signaling cascades.

Research has pointed to dihydrofolate reductase (DHFR) as a potential target for N4-substituted sulfonamide acetamide derivatives. DHFR is a key enzyme in the folate metabolic pathway, which is essential for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to cytotoxic effects, making it a target for anticancer agents. Molecular docking studies have suggested that these derivatives can bind effectively to the active site of DHFR.

Another identified target for acetamide-sulfonamide scaffolds is urease . Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be a therapeutic strategy for treating infections caused by these bacteria. Studies on newly developed acetamide-sulfonamide conjugates have shown them to be mechanism-based inhibitors of urease. researchgate.net

While direct evidence for this compound is not available, the broader class of sulfonamides has been investigated for the inhibition of other key signaling proteins. For instance, certain sulfonamide derivatives have been studied as inhibitors of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain signaling pathways.

Table 1: Potential Protein Targets of this compound Derivatives

Target Protein Biological Role Therapeutic Area
Dihydrofolate reductase (DHFR) Folate metabolism, DNA synthesis Oncology
Urease Urea hydrolysis, bacterial virulence Infectious Diseases
Cyclooxygenase-2 (COX-2) Inflammation, pain signaling Anti-inflammatory

Understanding the specific interactions between a ligand and its protein target at the molecular level is fundamental to rational drug design. For this compound and its analogs, crystallographic studies and molecular docking simulations have provided insights into their binding modes.

Crystallographic studies of a closely related isomer, N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, reveal key structural features that are likely relevant for the biological interactions of this compound. The molecule adopts a twisted U-shaped conformation. nih.gov The crystal packing is dominated by N-H···O hydrogen bonds , where the sulfamoyl N-H group forms a hydrogen bond with the amide oxygen, and the amide N-H group interacts with a sulfamoyl oxygen atom. nih.gov Additionally, π-π stacking interactions are observed between the benzene (B151609) rings of adjacent molecules. nih.gov These types of interactions are crucial for the stable binding of ligands to protein active sites.

Molecular docking studies with derivatives targeting urease have indicated that these compounds bind within the active site through electrostatic interactions with the nickel ions present in the enzyme's active center, as well as through hydrogen bonds with neighboring amino acid residues. researchgate.net For DHFR, good binding interactions within the active site have also been observed in silico.

Table 2: Key Molecular Interactions for Analogs of this compound

Interaction Type Description Potential Role in Binding
N-H···O Hydrogen Bonds Interaction between N-H donors and oxygen acceptors. Anchoring the ligand within the binding pocket.
π-π Stacking Non-covalent interaction between aromatic rings. Stabilizing the ligand-protein complex.
Electrostatic Interactions Interactions based on charge distributions. Important for binding to metalloenzymes.

Target Engagement and Validation Studies in Chemical Biology

While the identification of potential protein targets through computational and in vitro methods is a crucial step, it is equally important to validate these interactions within a cellular context. Target engagement studies aim to confirm that a compound binds to its intended target in living cells, and target validation seeks to establish that the observed cellular phenotype is a direct consequence of this binding event.

For this compound specifically, there is a lack of published target engagement and validation studies in the public domain. However, the principles and techniques for such studies are well-established in chemical biology. A common method to confirm target engagement in cells is the Cellular Thermal Shift Assay (CETSA) . This technique relies on the principle that a protein's thermal stability is altered upon ligand binding. By heating cells treated with a compound of interest and measuring the amount of soluble protein at different temperatures, it is possible to determine if the compound has bound to its target.

Further validation would typically involve experiments such as genetic knockdown or knockout of the proposed target protein. If the cellular effects of the compound are diminished or absent in cells lacking the target protein, it provides strong evidence that the compound's mechanism of action is mediated through that specific target. While these studies have not been reported for this compound, they represent a critical next step in the mechanistic investigation of its biological interactions.

Emerging Research Directions and Future Perspectives in N 4 Methyl 3 Sulfamoylphenyl Acetamide Chemistry

Rational Design of Prodrugs and Mutual Prodrugs for Enhanced Efficacy and Delivery

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule. nih.govresearchgate.net A prodrug is an inactive derivative of a drug that, after administration, undergoes transformation in the body to release the active parent compound. researchgate.net This strategy can be rationally applied to the N-(4-methyl-3-sulfamoylphenyl)acetamide scaffold to improve properties such as solubility, membrane permeability, and site-specific delivery. slideshare.net

The acetamide (B32628) functional group is particularly suitable for prodrug design. archivepp.comarchivepp.com For instance, the amide bond can be incorporated into larger structures that are designed to be cleaved by specific enzymes in vivo. archivepp.com A more advanced strategy is the creation of "mutual prodrugs," where the parent drug is linked to another pharmacologically active agent. In this design, each component acts as a carrier for the other, and they are released simultaneously upon cleavage of a linking bond. archivepp.comnih.govresearchgate.net This approach can lead to synergistic effects or combination therapies from a single molecular entity.

For this compound, a mutual prodrug could be designed by linking the acetamide nitrogen to another drug, such as a non-steroidal anti-inflammatory drug (NSAID), through a biodegradable linker. This would create a single molecule with dual therapeutic potential. The sulfonamide group also offers opportunities for prodrug modification, potentially improving properties like solubility for parenteral administration. nih.gov

Table 1: Potential Prodrug Strategies for this compound
Modification SiteProdrug StrategyPotential Carrier/Linked DrugObjective
Acetamide GroupMutual Prodrug (Amide Linkage)NSAIDs (e.g., Ibuprofen), Amino AcidsCombination therapy, improved solubility/absorption
Sulfonamide GroupCarrier-Linked ProdrugPhosphate esters, Amino acidsEnhanced aqueous solubility for intravenous delivery
Aromatic RingTargeted Delivery ProdrugSugars, PeptidesTargeting specific transporters or tissues

Development as Multi-Target Directed Ligands for Complex Biological Systems

The traditional "one-drug, one-target" paradigm has proven insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and certain infections. nih.gov This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs)—single compounds engineered to interact with multiple biological targets simultaneously. nih.govnih.gov The sulfonamide scaffold is an excellent candidate for developing new MTDLs due to its broad range of bioactivities and versatile structure. nih.gov

This compound can serve as a central framework for creating MTDLs through molecular hybridization. This involves combining the core structure with other pharmacophores known to interact with different targets. For example, researchers have successfully created sulfonamide hybrids with:

Thiosemicarbazones to create agents that combine carbonic anhydrase inhibition with metal chelation for anticancer therapy. nih.gov

Dihydropyridines to develop ligands targeting cholinesterases and calcium channels for potential Alzheimer's disease treatment. mdpi.com

Quinazolinone moieties to generate derivatives active against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

The design of such molecules involves linking the this compound scaffold to another active fragment, creating a new chemical entity with a carefully planned, dual-action profile. nih.gov

Table 2: Examples of Sulfonamide-Based Multi-Target Directed Ligand Concepts
Hybrid ScaffoldCombined PharmacophoresPotential Biological TargetsTherapeutic Area
Sulfonamide-DihydropyridineSulfonamide + 1,4-DihydropyridineCholinesterases & Calcium ChannelsAlzheimer's Disease mdpi.com
Sulfonamide-ThiosemicarbazoneSulfonamide + ThiosemicarbazoneCarbonic Anhydrases & Metal IonsCancer nih.gov
Sulfonamide-IndoleSulfonamide + IndoleNovel antitubercular pathwaysTuberculosis acs.org
Sulfonamide-PyrazolineSulfonamide + PyrazolineCannabinoid Receptors (e.g., CB1)Metabolic & Cardiovascular Disorders nih.gov

Exploration of Novel Therapeutic Applications and Disease Areas

While sulfonamides are historically known for their antibacterial properties, research has expanded their therapeutic potential into numerous other areas, including anticancer, anti-inflammatory, antiviral, and antifungal applications. researchgate.netnih.govnih.govresearchgate.net The this compound structure is being investigated, along with its derivatives, for activity in novel and challenging disease areas.

Emerging applications for this class of compounds include:

Neurodegenerative Diseases: Compounds with related structures are being explored for their potential in treating conditions like Parkinson's disease by protecting neuronal cells from apoptosis induced by neurotoxins. nih.govnih.gov Others are being designed as MTDLs for Alzheimer's disease. mdpi.com

Carbonic Anhydrase Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This has led to their use in treating glaucoma and certain types of cancer. nih.gov

Anticonvulsant Activity: The acetamide moiety is found in several drugs with clinical applications in managing convulsions and other central nervous system disorders. nih.gov

Antitubercular Agents: Rationally designed sulfonamide hybrids have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. acs.org

The exploration of this compound derivatives against these and other novel targets represents a significant frontier in medicinal chemistry.

Advanced Applications in Specialty Chemicals and Materials Science

Beyond pharmaceuticals, the unique structural and chemical properties of this compound lend themselves to applications in materials science and specialty chemicals. The rigid sulfonamide functional group and its capacity for strong hydrogen bonding make these molecules excellent building blocks for creating ordered solid-state structures. wikipedia.org

Key areas of exploration include:

Supramolecular Chemistry and Crystal Engineering: The N-H and S=O groups of the sulfonamide moiety, along with the amide group, can participate in predictable hydrogen bonding interactions. This allows for the design of complex, self-assembling supramolecular structures, such as chains or tubular topologies, in the crystalline state. nih.gov These ordered assemblies are of interest for creating materials with tailored properties.

Ligands for Metal Complexes: Sulfonamide-based ligands can form stable complexes with a variety of metal ions. These metal complexes can exhibit enhanced biological activity compared to the ligands alone and may have applications as catalysts or functional materials with unique electronic or optical properties. researchgate.net

Polymer Science: The bifunctional nature of related acetamide and sulfonamide compounds allows them to be used as monomers or cross-linking agents in the synthesis of specialty polymers. The incorporation of the sulfamoylphenyl acetamide moiety could impart specific properties to the polymer, such as thermal stability, altered solubility, or biological compatibility.

Implementation of Green Chemistry Principles in Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability, focusing on methods that are environmentally friendly, cost-effective, and safe. rsc.org The synthesis of this compound and its derivatives is increasingly benefiting from the application of green chemistry principles. sci-hub.se

Key green strategies being implemented include:

Use of Green Solvents: Traditional syntheses often rely on toxic organic solvents. Greener alternatives are being adopted, with water being an ideal choice due to its safety and low environmental impact. sci-hub.semdpi.com Reactions for synthesizing sulfonamides have been successfully carried out in water, often leading to high yields and simplified product isolation by filtration. nih.govmdpi.com Other sustainable solvents like ethanol (B145695) and glycerol (B35011) are also being used. rsc.org

Solvent-Free Reactions (Mechanochemistry): An advanced green approach involves performing reactions in the absence of any solvent using techniques like ball milling. This mechanochemical approach is highly efficient, minimizes waste, and can be conducted in a one-pot, multi-step process for sulfonamide synthesis. rsc.org

Catalyst-Free and Mild Conditions: Many modern procedures for sulfonamide synthesis are being optimized to run at room temperature without the need for a catalyst, reducing energy consumption and avoiding the use of potentially toxic metals. researchgate.net

Atom Economy and Waste Reduction: Methods that utilize safer reagents, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for oxidative chlorination, and that feature simple, filtration-based workups contribute to a higher atom economy and a significant reduction in chemical waste. rsc.org

These sustainable methodologies not only reduce the environmental footprint of chemical manufacturing but also often lead to more efficient and cost-effective production processes. biolmolchem.com

Table 3: Comparison of Synthetic Approaches for Sulfonamides
MethodologyKey FeaturesGreen Chemistry AdvantageReference Example
Traditional SynthesisSulfonyl chloride + amine in organic solvent (e.g., pyridine (B92270), DCM) with base.N/A (Baseline)Classic Hinsberg Reaction wikipedia.org
Aqueous SynthesisReaction performed in water, often with an inorganic base like Na₂CO₃.Eliminates toxic organic solvents; simplifies product isolation via filtration.Synthesis of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide in water. nih.gov
MechanosynthesisSolvent-free reaction in a ball mill using solid reagents.Eliminates bulk solvent waste; high efficiency and potential for one-pot procedures.Solvent-free synthesis of various sulfonamides. rsc.org
Alternative SolventsUse of benign solvents like ethanol or glycerol.Reduces reliance on volatile and hazardous organic compounds.Synthesis using NaDCC in EtOH or Glycerol. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methyl-3-sulfamoylphenyl)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, derivatives of sulfamoylphenyl acetamide can be prepared by reacting 4-methyl-3-sulfamoylaniline with acetic anhydride under reflux conditions. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–120°C), and stoichiometric ratios of reagents. Purification often involves recrystallization from ethanol or column chromatography .
  • Key Considerations : Monitor reaction progress via TLC and optimize pH to avoid byproducts like N-acetylated impurities.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure using 1^1H and 13^13C NMR to identify methyl (δ\delta 2.1–2.3 ppm), sulfamoyl (δ\delta 3.1–3.3 ppm), and aromatic protons (δ\delta 7.0–7.5 ppm) .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm1^{-1}) and sulfonamide S=O peaks (~1150–1350 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matches C9H11N2O3SC_9H_{11}N_2O_3S (MW 242.26) .

Q. How is the in vitro antimicrobial activity of this compound evaluated?

  • Methodology : Use agar diffusion or broth microdilution assays. For example:

  • Prepare bacterial/fungal suspensions (e.g., E. coli, C. albicans) in Mueller-Hinton agar.
  • Apply compound solutions (10–100 µg/mL) and measure inhibition zones after 24–48 hours.
  • Compare MIC (Minimum Inhibitory Concentration) values with standard drugs like fluconazole or ciprofloxacin .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with therapeutic targets like ACE2?

  • Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Preparation : Retrieve ACE2 structure (PDB ID: 1R4L) and prepare by removing water molecules/adding hydrogens.
  • Scoring : Analyze binding affinity (e.g., docking scores of -7.6 to -7.8 kcal/mol indicate strong interactions) and identify key residues (e.g., His34, Glu35) via PyMOL .
    • Validation : Cross-validate with in vitro assays (e.g., SARS-CoV-2 pseudovirus neutralization) to confirm inhibitory activity.

Q. What strategies resolve low aqueous solubility during formulation for biological testing?

  • Methodology :

  • Co-solvents : Use DMSO (<5%) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or sulfamoyl moieties.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. How are structure-activity relationships (SAR) analyzed to improve anticancer potency?

  • Methodology :

  • Derivative Synthesis : Modify substituents (e.g., halogens at the 4-methyl position or sulfamoyl group replacement).
  • Assays : Test against cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays. IC50_{50} values <10 µM indicate high potency.
  • SAR Insights : Electron-withdrawing groups on the phenyl ring enhance apoptosis induction by stabilizing interactions with caspase-3 .

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